REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[S:9]([OH:11])=[O:10].[OH-].[Na+:13]>CO.O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[S:9]([O-:11])=[O:10].[Na+:13] |f:1.2,5.6|
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture is stirred at RT for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the solution is filtered off
|
Type
|
CUSTOM
|
Details
|
subsequently the solvents are removed in vacuo
|
Type
|
CUSTOM
|
Details
|
Finally, water residues are removed azeotropically with 50 ml of toluene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solid residue is dried over P4O10 in vacuo and 54.0 g of product
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C=C(C=C1)C)S(=O)[O-].[Na+]
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |